molecular formula C7H6F3N3O2S B14067740 1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14067740
M. Wt: 253.20 g/mol
InChI Key: SNMCUSIRCVYWEF-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-nitro-4-(trifluoromethylthio)aniline with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-(2-Nitro-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[2-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2

InChI Key

SNMCUSIRCVYWEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])NN

Origin of Product

United States

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